molecular formula C12H13BrO2 B3391020 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid CAS No. 1341825-97-5

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No. B3391020
CAS RN: 1341825-97-5
M. Wt: 269.13 g/mol
InChI Key: ZDZNPBOPEXUSAU-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is a chemical compound that has garnered interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Br-MCB and has a molecular formula of C11H13BrO2.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid is related to its ability to inhibit FAAH. FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that have been shown to have analgesic and anti-inflammatory effects. By inhibiting FAAH, 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that inhibition of FAAH by compounds such as 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid can lead to a variety of biochemical and physiological effects. These effects include analgesia, anti-inflammatory effects, and anxiolytic effects. Additionally, inhibition of FAAH has been shown to increase levels of endocannabinoids in the body, which may have additional effects on various physiological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid in lab experiments include its relatively simple synthesis method and its potential as a building block for the synthesis of novel compounds with medicinal properties. However, limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.

Future Directions

For research on 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid include further exploration of its potential as a building block for the synthesis of novel compounds with medicinal properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects. Finally, research is needed to determine the optimal dosages and administration methods for potential therapeutic applications.

Scientific Research Applications

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid has been studied extensively for its potential use as a building block in the synthesis of novel compounds with medicinal properties. Specifically, this compound has been used as a starting material for the synthesis of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which has been implicated in a variety of physiological processes including pain, inflammation, and anxiety.

properties

IUPAC Name

1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNPBOPEXUSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid

CAS RN

1341825-97-5
Record name 1-(3-bromophenyl)-3-methylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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